molecular formula C10H12BrFO2 B14020456 (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol

Cat. No.: B14020456
M. Wt: 263.10 g/mol
InChI Key: UYTGJLDKTBNYSM-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.1 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3

InChI Key

UYTGJLDKTBNYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-fluoro-3-methoxyphenyl)methanol
  • (6-Bromo-2-fluoro-3-ethoxyphenyl)methanol
  • (6-Bromo-2-fluoro-3-propoxyphenyl)methanol

Uniqueness

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms, along with an isopropoxy group, enhances its lipophilicity and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14BrF O\text{C}_{12}\text{H}_{14}\text{BrF O}

This compound features:

  • A bromine atom at the 6-position,
  • A fluorine atom at the 2-position,
  • An isopropoxy group attached to the phenyl ring.

The unique combination of these substituents is believed to contribute to its biological activity by influencing its interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been inferred from structure-activity relationship (SAR) studies conducted on similar compounds. These studies suggest that halogenated phenols often exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties, potentially through mechanisms such as induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Halogenated phenols are known for their antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of halogenated phenolic compounds, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity towards MDA-MB 231 breast cancer cells, with an IC50 value comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces oxidative stress leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB 23115Induction of apoptosis
A549 (Lung Cancer)25Cell cycle arrest
HeLa (Cervical)30Reactive oxygen species generation

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

  • Bromination : Introduction of the bromine atom at the 6-position.
  • Fluorination : Addition of the fluorine atom at the 2-position.
  • Alkylation : Attachment of the isopropoxy group through alkylation reactions.

These synthetic routes require precise control over reaction conditions to optimize yield and purity.

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